molecular formula C9H8N4O2 B12694613 3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- CAS No. 145441-15-2

3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl-

Cat. No.: B12694613
CAS No.: 145441-15-2
M. Wt: 204.19 g/mol
InChI Key: NCJNQJRBCJQWPK-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- is a heterocyclic compound that contains both isoxazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isoxazolecarboxamide, 5-methyl-N-2-pyrimidinyl- stands out due to its unique combination of isoxazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

145441-15-2

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-methyl-N-pyrimidin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C9H8N4O2/c1-6-5-7(13-15-6)8(14)12-9-10-3-2-4-11-9/h2-5H,1H3,(H,10,11,12,14)

InChI Key

NCJNQJRBCJQWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC=CC=N2

Origin of Product

United States

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